molecular formula C10H19Cl2N3O B2943003 N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2219371-30-7

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2943003
CAS No.: 2219371-30-7
M. Wt: 268.18
InChI Key: LOPHCKQFAUTDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2219371-30-7 . It has a molecular weight of 268.19 . The IUPAC name for this compound is N-methyl-N-((5-methyloxazol-4-yl)methyl)pyrrolidin-3-amine dihydrochloride . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of oxazole derivatives, which includes our compound of interest, has been a topic of interest in medicinal chemistry . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Various methods for the synthesis of oxazoles have been developed, including direct arylation of oxazoles with high regioselectivity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives have been extensively studied . For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 268.19 .

Scientific Research Applications

Transformation into Irreversible Monoamine Oxidase-B Inactivators

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride, through its analogs, has been researched for transforming heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators. The process involves N-methylation, which stabilizes the enzyme adduct, thereby preventing free rotation and hindering the sp3-orbital containing the nitrogen nonbonded electrons from being trans to the active site amino acid leaving group. This research contributes to understanding the chemical modifications that can convert reversible inhibitors into irreversible ones, providing insights into drug development for diseases related to MAO-B, such as Parkinson's disease (C. Ding, R. Silverman, 1993).

Synthesis of Key Intermediates in Antibiotic Development

Another application involves the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This research delineates a practical, efficient, and stereoselective process for its preparation, underscoring the compound's significance in the development of veterinary antibiotics (T. Fleck, W. Mcwhorter, Richard N DeKam, B. A. Pearlman, 2003).

Tuberculostatic Activity

The compound's derivatives have been synthesized and assessed for their tuberculostatic activity against Mycobacterium tuberculosis. This research offers a foundation for the structure–activity relationship analysis of these compounds, contributing to tuberculosis treatment strategies (A. Bogdanowicz, H. Foks, K. Gobis, E. AUGUSTYNOWICZ-KOPEĆ, 2012).

Safety and Hazards

The safety information and MSDS for “N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” can be found on the product link .

Future Directions

The future directions for the study of “N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities . Given the wide range of activities exhibited by oxazole derivatives , these compounds could be valuable for the development of new therapeutic agents.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHCKQFAUTDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN(C)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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